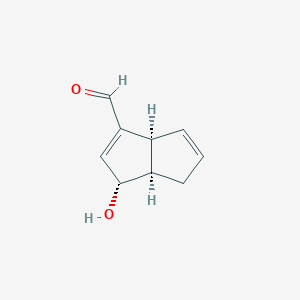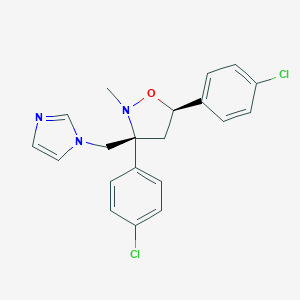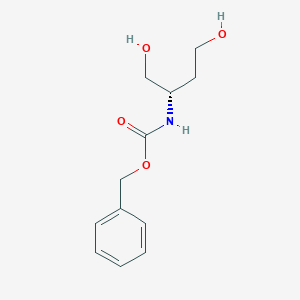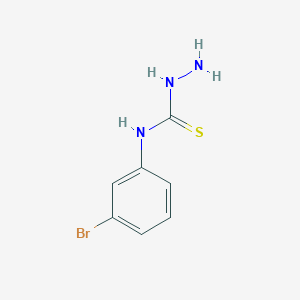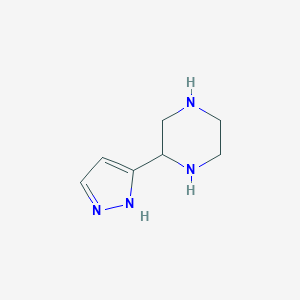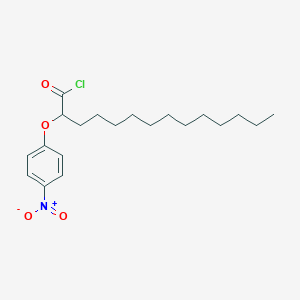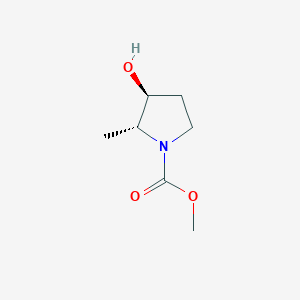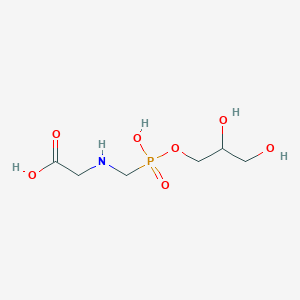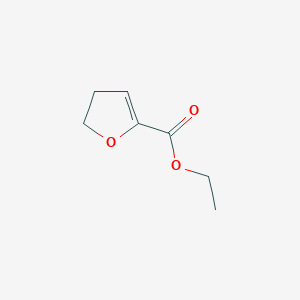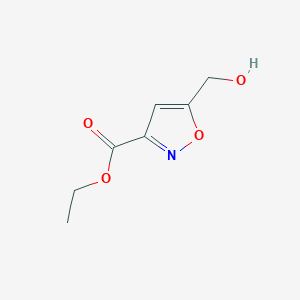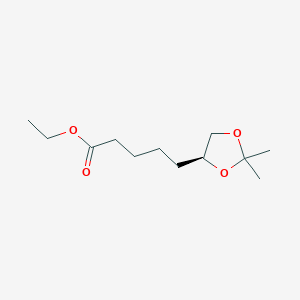
2-Ethenoxy-1-ethenylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenoxy-1-ethenylbenzimidazole is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. It is a heterocyclic organic compound that contains both benzene and imidazole rings in its structure.
Scientific Research Applications
2-Ethenoxy-1-ethenylbenzimidazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.
Mechanism Of Action
The mechanism of action of 2-Ethenoxy-1-ethenylbenzimidazole is not fully understood. However, it is believed to act by inhibiting the synthesis of DNA and RNA, which are essential for cell growth and division. It may also act by disrupting the function of enzymes involved in cell metabolism and signaling pathways.
Biochemical And Physiological Effects
2-Ethenoxy-1-ethenylbenzimidazole has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to reduce inflammation in animal models. It has also been found to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Ethenoxy-1-ethenylbenzimidazole in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, and can be stored for long periods of time without degradation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several potential future directions for research on 2-Ethenoxy-1-ethenylbenzimidazole. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy in vivo, and to investigate its mechanism of action in more detail. Another area of interest is its potential use as an antimicrobial agent. Studies are needed to determine its spectrum of activity against different types of bacteria and fungi, and to investigate its potential use in combination with other antimicrobial agents. Finally, further studies are needed to investigate the potential use of 2-Ethenoxy-1-ethenylbenzimidazole in other fields of scientific research, such as materials science and catalysis.
Synthesis Methods
The synthesis of 2-Ethenoxy-1-ethenylbenzimidazole involves the reaction of o-phenylenediamine with ethyl vinyl ether in the presence of a catalyst. The reaction takes place under reflux conditions in anhydrous ethanol, and the product is obtained as a white crystalline solid after purification by recrystallization.
properties
CAS RN |
120834-34-6 |
|---|---|
Product Name |
2-Ethenoxy-1-ethenylbenzimidazole |
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-ethenoxy-1-ethenylbenzimidazole |
InChI |
InChI=1S/C11H10N2O/c1-3-13-10-8-6-5-7-9(10)12-11(13)14-4-2/h3-8H,1-2H2 |
InChI Key |
REGGVQSERYWKPE-UHFFFAOYSA-N |
SMILES |
C=CN1C2=CC=CC=C2N=C1OC=C |
Canonical SMILES |
C=CN1C2=CC=CC=C2N=C1OC=C |
synonyms |
1H-Benzimidazole,1-ethenyl-2-(ethenyloxy)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



